- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,

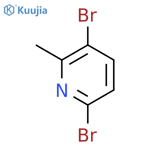

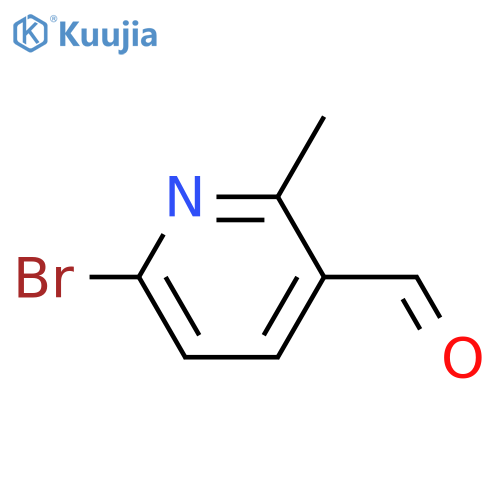

Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)

926293-55-2 structure

Nome del prodotto:6-Bromo-2-methylnicotinaldehyde

Numero CAS:926293-55-2

MF:C7H6BrNO

MW:200.03264093399

MDL:MFCD13188654

CID:820061

PubChem ID:59596231

6-Bromo-2-methylnicotinaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 6-Bromo-2-methylnicotinaldehyde

- 6-Bromo-2-methyl-pyridine-3-carbaldehyde

- 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE

- 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)

- 6-Bromo-2-methylpyridine-3-carboxaldehyde

- 6-Bromo-2-methylnicotinaldehyde, AldrichCPR

- C16730

- SCHEMBL4597958

- J-518339

- DB-079368

- CS-0195373

- EN300-2980561

- BMB29355

- BS-44296

- DTXSID50732465

- MFCD13188654

- AB66856

- CUTAVXXGKKXAHQ-UHFFFAOYSA-N

- AKOS016002130

- 926293-55-2

- SY324907

-

- MDL: MFCD13188654

- Inchi: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3

- Chiave InChI: CUTAVXXGKKXAHQ-UHFFFAOYSA-N

- Sorrisi: O=CC1C(C)=NC(Br)=CC=1

Proprietà calcolate

- Massa esatta: 198.96300

- Massa monoisotopica: 198.96328g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 129

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.7

- Superficie polare topologica: 30Ų

Proprietà sperimentali

- Densità: 1.577

- Punto di ebollizione: 285℃

- Punto di infiammabilità: 126℃

- PSA: 29.96000

- LogP: 1.96500

6-Bromo-2-methylnicotinaldehyde Informazioni sulla sicurezza

6-Bromo-2-methylnicotinaldehyde Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

6-Bromo-2-methylnicotinaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1296869-1g |

6-Bromo-2-methylpyridine-3-carboxaldehyde |

926293-55-2 | 95% | 1g |

$510 | 2024-06-05 | |

| abcr | AB515724-1 g |

6-Bromo-2-methyl-pyridine-3-carbaldehyde |

926293-55-2 | 1g |

€347.30 | 2023-01-19 | ||

| TRC | B682223-25g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 25g |

$ 80.00 | 2022-06-06 | ||

| TRC | B682223-2.5g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 2.5g |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM178012-1g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 95% | 1g |

$449 | 2021-08-05 | |

| Enamine | EN300-2980561-0.1g |

6-bromo-2-methylpyridine-3-carbaldehyde |

926293-55-2 | 95% | 0.1g |

$322.0 | 2023-09-06 | |

| Advanced ChemBlocks | N25138-5G |

6-Bromo-2-methyl-pyridine-3-carbaldehyde |

926293-55-2 | 97% | 5G |

$900 | 2023-09-15 | |

| 1PlusChem | 1P006G7P-1g |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 95% | 1g |

$552.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266043-100mg |

6-Bromo-2-methyl-pyridine-3-carbaldehyde |

926293-55-2 | 98% | 100mg |

¥371.00 | 2024-04-25 | |

| A2B Chem LLC | AD00149-250mg |

6-Bromo-2-methylnicotinaldehyde |

926293-55-2 | 95% | 250mg |

$220.00 | 2024-07-18 |

6-Bromo-2-methylnicotinaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; rt → -78 °C; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt

1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C

1.2 30 min, -78 °C

1.2 30 min, -78 °C

Riferimento

- Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C

1.2 1 h, -78 °C

Riferimento

- Preparation of hedgehog antagonists having zinc binding moieties, Australia, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 1 h, -78 °C

1.2 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Preparation of quinoline compounds as RET inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 16 h, pH 5.8, 30 °C

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C

Riferimento

- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C

1.2 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C

1.2 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C

Riferimento

- Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation, World Intellectual Property Organization, , ,

6-Bromo-2-methylnicotinaldehyde Raw materials

6-Bromo-2-methylnicotinaldehyde Preparation Products

6-Bromo-2-methylnicotinaldehyde Letteratura correlata

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

926293-55-2 (6-Bromo-2-methylnicotinaldehyde) Prodotti correlati

- 2138160-40-2(4-(Chloromethyl)-1-azabicyclo[2.2.1]heptane)

- 1443341-29-4((4-chloro-2-methylphenyl)-(furan-2-yl)methanol)

- 2034577-24-5(1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methoxyethan-1-one)

- 91252-20-9(4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride)

- 2567504-32-7(3-amino-5-ethynylbenzoic acid hydrochloride)

- 1309933-47-8(1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene)

- 1806786-11-7(2,5-Dibromo-4-(difluoromethyl)-3-methylpyridine)

- 2098084-41-2(3-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine)

- 2098138-82-8(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)

- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde

Purezza:99%/99%/99%

Quantità:1g/5g/25g

Prezzo ($):220.0/880.0/3081.0

atkchemica

(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta